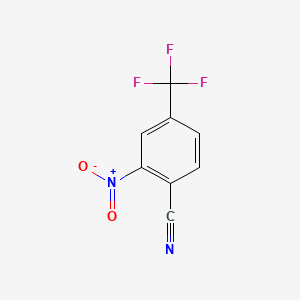

2-Nitro-4-(trifluoromethyl)benzonitrile

描述

Significance and Research Context of Fluorinated Benzonitrile (B105546) Derivatives

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com Fluorinated compounds, such as those containing the trifluoromethyl group, are of significant interest in medicinal chemistry and materials science. nih.gov The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. mdpi.comresearchgate.net These benefits have led to fluorinated compounds comprising approximately a quarter of all commercially available drugs. nih.gov

Benzonitrile derivatives, characterized by a cyano group on a benzene (B151609) ring, are versatile precursors in organic synthesis. medcraveonline.com The nitrile group can be readily converted into other functional groups like amines, carboxylic acids, and amides. When combined, the trifluoromethyl and benzonitrile moieties create a powerful scaffold for developing new bioactive compounds. Researchers utilize these fluorinated benzonitrile derivatives to synthesize novel pharmaceuticals, agrochemicals, and advanced materials with enhanced performance characteristics. nih.govmedcraveonline.com

Historical Perspective on the Research and Development of Nitroaromatic Compounds

Nitroaromatic compounds, organic molecules containing one or more nitro (-NO2) groups attached to an aromatic ring, have a rich history in chemical science. nih.govwikipedia.org The development of effective nitration techniques in the 19th century, using mixtures of nitric and sulfuric acid, enabled the large-scale synthesis of these compounds. wikipedia.org Initially, their primary application was in the production of explosives, such as trinitrotoluene (TNT), and synthetic dyes. nih.govwikipedia.org

Over time, the role of nitroaromatic compounds expanded significantly. They became crucial starting materials and intermediates in the synthesis of a vast array of industrial chemicals, including polymers, pesticides, and pharmaceuticals. nih.govscielo.br The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in building complex molecular architectures. wikipedia.org Although many early applications have been superseded due to environmental and safety concerns, the foundational chemistry developed for nitroaromatic compounds continues to be integral to modern organic synthesis. nih.govnih.gov

Overview of Contemporary Research Directions for 2-Nitro-4-(trifluoromethyl)benzonitrile

Current research involving this compound primarily focuses on its application as a key chemical intermediate. google.com Its most prominent use is in the synthesis of isoxaflutole, a widely used herbicide. google.com The specific arrangement of its functional groups allows for targeted chemical transformations to build the complex heterocyclic structure of the final agrochemical product.

Beyond agrochemicals, this compound is explored as a building block in the synthesis of novel pharmaceutical candidates and other fine chemicals. google.com The presence of three distinct functional groups offers multiple reaction sites for chemists to exploit. Research efforts are often directed at developing more efficient and environmentally benign synthesis routes for this compound itself. google.comgoogle.com For example, methods have been developed starting from 3-nitro-4-chlorobenzotrifluoride or 2-nitro-4-trifluoromethylbenzaldehyde. google.comgoogle.com Furthermore, studies investigate its reactivity in various chemical transformations, aiming to expand its utility in creating diverse molecular scaffolds for drug discovery and materials science.

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into this compound is driven by several key objectives. A primary goal is the development of novel and optimized synthetic methodologies. This includes improving reaction yields, increasing selectivity, reducing costs, and minimizing the environmental impact of its production. google.comgoogle.com Researchers investigate alternative starting materials, new catalytic systems, and more efficient reaction conditions to achieve these goals. google.comgoogle.com

Another major objective is to explore the full synthetic potential of this versatile intermediate. Academic studies focus on elucidating its reaction mechanisms and exploring its use in new chemical transformations to generate novel compounds. The ultimate aim is to leverage its unique chemical properties to construct complex molecules that could lead to the discovery of new drugs, more effective agrochemicals, or advanced materials with unique properties. The compound serves as a model substrate for studying the interplay of its electron-withdrawing groups and the reactivity of the nitrile function in various organic reactions.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-nitro-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-5(4-12)7(3-6)13(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCWLXXZTCLGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228423 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-94-9 | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=778-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 778-94-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-4-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-4-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6Z0MKD079 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Nitro 4 Trifluoromethyl Benzonitrile

Established Synthetic Routes for 2-Nitro-4-(trifluoromethyl)benzonitrile

Cyanidation Reactions with Halogenated Precursors

A prevalent method for synthesizing this compound involves the substitution of a halogen atom on a precursor molecule with a cyanide group. A common starting material for this process is 3-nitro-4-chlorobenzotrifluoride. google.compatsnap.com This approach offers a direct pathway to the desired product through a nucleophilic aromatic substitution reaction.

The core of this synthetic route is the displacement of a halide, typically chloride, by a cyanide ion. Various cyanide reagents can be employed, including sodium cyanide, potassium cyanide, and cuprous cyanide. google.com The reaction mechanism generally follows a nucleophilic aromatic substitution pathway, where the electron-withdrawing effects of the nitro and trifluoromethyl groups activate the aromatic ring towards attack by the cyanide nucleophile. The choice of cyanide reagent can influence the reaction's efficiency and conditions. For instance, cuprous cyanide is often used in what is known as the Rosenmund-von Braun reaction, which is particularly effective for the cyanation of aryl halides.

To enhance the rate and selectivity of the cyanidation reaction, various catalysts are often employed. google.com A combination of catalysts, such as cuprous bromide and nickel bromide, has been shown to be effective. google.com The use of these transition metal catalysts can facilitate the displacement of the halogen by forming intermediate complexes that lower the activation energy of the reaction. Additionally, phase-transfer catalysts or ionic liquids, like methylimidazole-based ionic liquids, can be utilized to improve the reaction's efficiency. google.com These catalysts can enhance the solubility and reactivity of the cyanide salt in the organic solvent, leading to higher conversion rates and selectivity. google.compatsnap.com

The success of the cyanidation reaction is highly dependent on the optimization of several key parameters. The reaction is typically conducted under an inert nitrogen atmosphere to prevent unwanted side reactions. google.com A high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone, is commonly used to facilitate the reaction at elevated temperatures. google.com The reaction temperature is carefully controlled, often in a staged manner, for instance, by initially heating to 185-190°C for a period, followed by an increase to 190-195°C for several hours to ensure the reaction goes to completion. google.com The molar ratios of the reactants and catalysts are also critical for maximizing the yield and minimizing the formation of byproducts. google.com For example, a molar ratio of 3-nitro-4-chlorobenzotrifluoride to cyanide to catalyst I (cuprous bromide or nickel bromide) to catalyst II (ionic liquid) to N-methyl-2-pyrrolidone of approximately 1:1.0-1.5:1.0-1.2:0.01-0.05:1.0-1.2 has been reported to be effective. google.com Through careful optimization of these conditions, high conversion rates (e.g., 97.23%) and selectivity (e.g., 95.78%) can be achieved. google.com

| Parameter | Optimized Condition | Source |

| Starting Material | 3-nitro-4-chlorobenzotrifluoride | google.com |

| Cyanide Source | Sodium cyanide, Potassium cyanide, or Cuprous cyanide | google.com |

| Catalyst System | Cuprous bromide or Nickel bromide, and a Methylimidazole ionic liquid | google.com |

| Solvent | N-methyl-2-pyrrolidone | google.com |

| Atmosphere | Inert (Nitrogen) | google.com |

| Temperature Profile | 185-190°C for 2-4 hours, then 190-195°C for 3-5 hours | google.com |

| Reactant Molar Ratio | 1 (starting material) : 1.0-1.5 (cyanide) : 1.0-1.2 (catalyst I) : 0.01-0.05 (catalyst II) : 1.0-1.2 (solvent) | google.com |

Preparation from 2-Nitro-4-(trifluoromethyl)benzaldehyde (B33803)

An alternative synthetic strategy for this compound starts from 2-nitro-4-(trifluoromethyl)benzaldehyde. google.com This method involves a two-step process: the formation of an oxime intermediate, followed by its dehydration to the final nitrile product. google.com

The first step in this pathway is the reaction of 2-nitro-4-(trifluoromethyl)benzaldehyde with hydroxylamine (B1172632) hydrochloride in the presence of an inorganic base. google.com This reaction is typically carried out in water at a controlled temperature, for instance, between 0-20°C. google.com The reaction yields 2-nitro-4-(trifluoromethyl)benzaldehyde oxime. google.com The weight ratio of the solvent (water) to the starting aldehyde is an important parameter, with a ratio of 1-10:1 being typical. google.com

Following the formation of the oxime, the intermediate is then subjected to a dehydration reaction to form the nitrile. google.com This is achieved by dissolving the 2-nitro-4-(trifluoromethyl)benzaldehyde oxime in a solvent such as acetonitrile (B52724), followed by the addition of a dehydrating agent like acetic anhydride (B1165640) and a catalyst. google.com A nickel composite catalyst, prepared from nickel acetate (B1210297) and Raney nickel, has been shown to be effective for this transformation, offering high activity and selectivity. google.com The reaction is then heated to drive the dehydration process and yield this compound. google.com

| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions | Product | Source |

| 1. Oxime Formation | 2-nitro-4-(trifluoromethyl)benzaldehyde, Hydroxylamine hydrochloride | Inorganic base | Water | 0-20°C | 2-nitro-4-(trifluoromethyl)benzaldehyde oxime | google.com |

| 2. Dehydration | 2-nitro-4-(trifluoromethyl)benzaldehyde oxime | Acetic anhydride, Nickel composite catalyst (Nickel acetate and Raney nickel) | Acetonitrile | Heating | This compound | google.com |

Dehydration Reactions of Oximes utilizing Composite Catalysts (e.g., Nickel Acetate, Raney Nickel)

A significant pathway for the synthesis of this compound involves a two-step process commencing with 2-nitro-4-(trifluoromethyl)benzaldehyde. google.com The initial step is the reaction of the aldehyde with hydroxylamine hydrochloride and an inorganic base in an aqueous solution to form 2-nitro-4-(trifluoromethyl)benzaldehyde oxime. google.com

The subsequent and crucial step is the dehydration of this oxime intermediate. This transformation is effectively catalyzed by a nickel composite catalyst prepared by combining nickel acetate and Raney nickel. google.com The reaction is typically carried out by dissolving the 2-nitro-4-(trifluoromethyl)benzaldehyde oxime in acetonitrile, followed by the addition of acetic anhydride and the composite catalyst. google.com The mixture is then heated to reflux, driving the dehydration to yield the target nitrile. google.com This composite catalyst system is noted for its high activity, which enhances reaction selectivity and product yield. google.com The use of relatively low-cost nickel compounds also contributes to reducing production costs and improving the economic viability of the process. google.com

In a specific example of this process, 2-nitro-4-(trifluoromethyl)benzaldehyde oxime is dissolved in acetonitrile, and acetic anhydride is added along with the nickel acetate/Raney nickel composite catalyst. The reaction is heated to 83°C and refluxed for 2 hours. After cooling and filtration to recover the catalyst, the final product is isolated by rectification, achieving a yield of 81%. The purity of the resulting this compound was determined to be 98.6% by GC/MS and 99.2% by HPLC. google.com

Table 1: Reaction Parameters for Oxime Dehydration Route

| Parameter | Value |

| Starting Material | 2-Nitro-4-(trifluoromethyl)benzaldehyde oxime |

| Catalyst | Nickel Acetate / Raney Nickel Composite |

| Solvent | Acetonitrile |

| Reagent | Acetic Anhydride |

| Reaction Temperature | 83°C (Reflux) |

| Reaction Time | 2 hours |

| Product Yield | 81% |

| Product Purity (GC/MS) | 98.6% |

| Product Purity (HPLC) | 99.2% |

Emerging Synthetic Strategies for this compound

The synthesis of benzonitriles, including this compound, is an area of active research, with new strategies emerging that focus on environmental sustainability and catalytic efficiency.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of nitriles to mitigate the environmental impact of chemical production. A key focus is the replacement of hazardous reagents and the development of recyclable catalytic systems. researchgate.netwjpmr.comrsc.org For instance, in the synthesis of benzonitrile (B105546) from benzaldehyde, a novel approach utilizes a specific ionic liquid, hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt, which serves as an alternative to hydroxylamine hydrochloride. researchgate.netrsc.org

This method highlights the use of an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, eliminating the need for a metal salt catalyst and simplifying the separation and recovery process. researchgate.netrsc.org Such a system, where the ionic liquid can be easily recovered and recycled, presents a significant advancement in green synthesis. researchgate.net While this has been demonstrated for benzonitrile, the principles are applicable to the synthesis of substituted derivatives like this compound. The dehydration of aldoximes is considered an environmentally benign reaction as it produces only water as a by-product. nih.gov

Catalytic Innovations in Benzonitrile Functionalization

Innovations in catalysis offer pathways to more efficient and selective synthesis of benzonitriles. One notable advancement in the synthesis of this compound is the use of a dual catalyst system. This method involves the reaction of 3-nitro-4-chlorobenzotrifluoride with a cyanide source, catalyzed by a combination of a primary catalyst (cuprous bromide or nickel bromide) and a co-catalyst, which is a methylimidazole ionic liquid. google.com This dual catalytic approach, combined with staged temperature control, has been shown to significantly improve both the selectivity and conversion rate of the reaction. google.com

Broader catalytic innovations in nitrile synthesis include the development of simple iron salt catalysts for the dehydration of aldoximes, which avoids the need for nitrile-containing solvents. nih.gov Furthermore, other transition metals, such as ruthenium, have been employed to create highly efficient catalysts for the dehydration of aldoximes under neutral and mild conditions. organic-chemistry.org These catalytic systems represent a move towards more sustainable and effective production methods for a wide range of nitriles.

Analysis of Reaction Efficiencies and Selectivity in this compound Synthesis

The efficiency and selectivity of synthetic routes are paramount for industrial applications, influencing both the economic feasibility and the environmental footprint of the process.

Impurity Profile and Selectivity Control

Control over selectivity is critical for minimizing the formation of impurities and simplifying purification processes. Impurities in pharmaceutical intermediates can arise from various sources, including unreacted starting materials, by-products from side reactions, and residual reagents or catalysts. nih.gov

In the synthesis of this compound from 3-nitro-4-chlorobenzotrifluoride, the use of a dual catalyst system and staged temperature control is a key strategy for enhancing selectivity. google.com By achieving a selectivity of over 95%, the formation of unwanted by-products is significantly suppressed. google.com The primary impurity concern in this reaction would be unreacted 3-nitro-4-chlorobenzotrifluoride. Gas chromatography (GC) analysis of the reaction mixture shows distinct peaks for the starting material and the final product, allowing for precise calculation of conversion and selectivity. google.com For instance, in one analysis, the remaining raw material accounted for 3.54% of the peak area, confirming a high conversion rate. google.com Subsequent purification by rectification is effective in removing these residual impurities, yielding a final product with a purity exceeding 99%. google.com

Chemical Reactivity and Derivatization of 2 Nitro 4 Trifluoromethyl Benzonitrile

Hydrolysis Reactions and Derivatives

The nitrile group of 2-Nitro-4-(trifluoromethyl)benzonitrile is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of valuable derivatives such as carboxamides and carboxylic acids. The reaction progression can be controlled to yield either the partial or the complete hydrolysis product.

Conversion to 2-Nitro-4-(trifluoromethyl)benzamide via Acid or Base Catalysis

The partial hydrolysis of a nitrile yields a primary amide. This transformation can be achieved using either acid or base catalysis. In concentrated acid solutions, such as sulfuric acid, water acts as a nucleophile, attacking the protonated nitrile carbon. Subsequent rearrangement leads to the formation of the amide. Studies on the hydrolysis of various p-substituted benzonitriles in concentrated sulfuric acid have shown that the reaction proceeds through an amide intermediate. znaturforsch.com While the hydrolysis of amides is typically faster than that of nitriles in dilute acids, this relationship is inverted in concentrated acid solutions. znaturforsch.com

The general mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by a water molecule. This process ultimately yields 2-Nitro-4-(trifluoromethyl)benzamide.

Table 1: General Conditions for Nitrile to Amide Conversion

| Catalyst Type | Reagents | Conditions | Product |

| Acid Catalysis | Concentrated H₂SO₄, H₂O | Controlled temperature and reaction time | 2-Nitro-4-(trifluoromethyl)benzamide |

| Base Catalysis | NaOH or KOH in aqueous alcohol | Heating under reflux | 2-Nitro-4-(trifluoromethyl)benzamide |

Formation of 2-Nitro-4-(trifluoromethyl)benzoic Acid

Prolonged treatment with strong acids or bases results in the complete hydrolysis of the nitrile group, proceeding through the amide intermediate to form the corresponding carboxylic acid. This reaction is a standard method for the synthesis of aromatic carboxylic acids from their nitrile precursors. For instance, related compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzonitrile can be converted to the corresponding benzoic acid by treatment with a nitrating acid mixture, which facilitates the hydrolysis of the nitrile functionality. nih.gov The formation of 2-nitro-4-(trifluoromethyl)benzoic acid has also been observed as a side-product during the synthesis of the parent benzonitrile (B105546), likely due to the presence of water at high temperatures. google.com

Esterification of Carboxylic Acid Intermediates (e.g., Methyl Esters)

Once 2-Nitro-4-(trifluoromethyl)benzoic acid is formed, it can be readily converted into various esters through processes like the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid. youtube.comtcu.edu The reaction is an equilibrium process, and to achieve high yields of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.comtcu.edu This method is widely applicable to nitrobenzoic acids. google.com

For example, the synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate would proceed as follows: O₂NC₆H₃(CF₃)COOH + CH₃OH ⇌ O₂NC₆H₃(CF₃)COOCH₃ + H₂O

Table 2: Typical Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol (Reagent & Solvent) | Catalyst | Conditions | Product |

| 2-Nitro-4-(trifluoromethyl)benzoic Acid | Methanol (excess) | Concentrated H₂SO₄ | Heating under reflux | Methyl 2-nitro-4-(trifluoromethyl)benzoate |

| 2-Nitro-4-(trifluoromethyl)benzoic Acid | Ethanol (excess) | TsOH (p-Toluenesulfonic acid) | Heating under reflux with water removal | Ethyl 2-nitro-4-(trifluoromethyl)benzoate |

Reduction Pathways of the Nitro Group and Nitrile Group

The presence of two reducible functional groups, the nitro group and the nitrile group, on the this compound molecule allows for selective reduction strategies to yield different amine derivatives.

Selective Reduction of the Nitro Group

The selective reduction of an aromatic nitro group in the presence of a nitrile is a valuable transformation in organic synthesis. Standard reduction methods often affect both functional groups. However, specific reagents have been developed for this purpose. One effective method employs hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder. This system allows for the rapid and selective reduction of aromatic nitro compounds to their corresponding amines at room temperature, leaving other reducible substituents like the nitrile group intact. Another approach involves the use of sodium borohydride (B1222165) (NaBH₄) in conjunction with transition metal complexes like Ni(PPh₃)₄, which can enhance the reducing power of the borohydride to selectively target the nitro group. jsynthchem.com

Table 3: Reagents for Selective Nitro Group Reduction

| Reagent System | Solvent | Conditions | Product |

| Hydrazine glyoxylate / Zn or Mg powder | Methanol | Room Temperature | 2-Amino-4-(trifluoromethyl)benzonitrile |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Room Temperature | 2-Amino-4-(trifluoromethyl)benzonitrile |

Reduction of the Nitrile Group to Amine Functionalities

Conversely, the selective reduction of the nitrile group to a primary amine while leaving the nitro group untouched is also a significant synthetic challenge. This transformation is crucial for producing aminomethyl-substituted nitrobenzene (B124822) compounds. calvin.edu Research has shown that a combination of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and a borohydride reducing agent, like sodium borohydride (NaBH₄), can effectively achieve this selective reduction under aprotic conditions. calvin.educalvin.edu The Lewis acid is thought to activate the nitrile group towards reduction by the borohydride, allowing the reaction to proceed at room temperature without affecting the nitro group. calvin.edu Other common methods for nitrile reduction to primary amines include the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with catalysts like palladium, platinum, or nickel, although the selectivity in the presence of a nitro group can be a challenge with these stronger reagents. libretexts.org

Table 4: Reagents for Selective Nitrile Group Reduction

| Reagent System | Solvent | Conditions | Product |

| NaBH₄ / BF₃·OEt₂ | 2-MeTHF | Room Temperature | (2-Nitro-4-(trifluoromethyl)phenyl)methanamine |

| LiAlH₄ followed by acid workup | Diethyl ether | Reflux | (2-Nitro-4-(trifluoromethyl)phenyl)methanamine |

| H₂ / Pd, Pt, or Ni catalyst | Ethanol | Elevated temperature and pressure | (2-Nitro-4-(trifluoromethyl)phenyl)methanamine |

Reductive-Oxidative Rearrangements involving the Nitro Group

Ortho-nitrobenzyl compounds can undergo intramolecular reductive-oxidative (redox) rearrangements, where the nitro group is reduced and the benzylic position is oxidized. This type of transformation is often observed in related molecules. For instance, 2-nitrobenzyl alcohol reacts in trifluoromethanesulfonic acid to yield 4-amino-3-carboxyphenyl trifluoromethanesulfonate. rsc.org This reaction proceeds through the formation of an anthranil (B1196931) N-oxide intermediate, followed by further rearrangement involving the mono- and di-protonated forms of 2-nitrosobenzaldehyde. rsc.org This highlights a characteristic pathway for ortho-nitrobenzyl systems to rearrange under acidic conditions, involving a complex redox mechanism.

Theoretical and experimental studies on 2-nitrotoluene (B74249) and other 2-nitrobenzyl compounds have elucidated the mechanisms of these rearrangements, which can be initiated thermally or photochemically. researchgate.netacs.orgrsc.org The process often involves the formation of an aci-nitro intermediate, which can then cyclize and rearrange to form nitroso derivatives. rsc.org While specific studies on this compound itself are not detailed, its structure suggests it could participate in analogous intramolecular redox reactions, particularly when the cyano group is modified to a benzylic substituent.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other aromatic compounds bearing strong electron-withdrawing groups. wikipedia.orglibretexts.org The presence of three powerful electron-withdrawing substituents (nitro, trifluoromethyl, and cyano) makes the aromatic ring of this compound highly electron-deficient and thus strongly activated for SNAr reactions. numberanalytics.comnumberanalytics.com

These activating groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of an SNAr reaction. wikipedia.orgyoutube.com For a reaction to occur, a suitable leaving group (such as a halogen) must be present on the ring. The activating effect is most pronounced when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer complex. libretexts.orgyoutube.com

In a hypothetical derivative, such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene, the chlorine atom would be highly susceptible to displacement by nucleophiles. The ortho-nitro group and para-trifluoromethyl group would effectively stabilize the intermediate, facilitating the substitution. The general mechanism proceeds via the initial attack of a nucleophile on the carbon atom bearing the leaving group, followed by the departure of the leaving group to restore aromaticity. nih.gov

Table 1: Influence of Substituents on Nucleophilic Aromatic Substitution

| Substituent | Position Relative to Leaving Group | Role in SNAr |

|---|---|---|

| -NO2 | Ortho, Para | Strongly Activating (Resonance Stabilization) youtube.com |

| -CF3 | Ortho, Para | Activating (Inductive Withdrawal) |

| -CN | Ortho, Para | Activating (Resonance Stabilization) numberanalytics.com |

Electrophilic Aromatic Substitution Reactions

In contrast to its high reactivity towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (SEAr). lumenlearning.com The nitro, trifluoromethyl, and cyano groups all withdraw electron density from the ring through inductive and/or resonance effects, making it a poor nucleophile to attack an incoming electrophile. minia.edu.eglibretexts.org

Consequently, SEAr reactions on this substrate are significantly slower than on benzene (B151609) and require harsh reaction conditions. lumenlearning.commasterorganicchemistry.com All three substituents are meta-directors (with respect to themselves), meaning they direct incoming electrophiles to the positions meta to them. numberanalytics.comlibretexts.org In this molecule, the available positions for substitution are C-3, C-5, and C-6. Based on the directing effects of the existing groups:

The -NO2 group at C-2 directs to C-4 (blocked) and C-6.

The -CN group at C-1 directs to C-3 and C-5.

The -CF3 group at C-4 directs to C-2 (blocked) and C-6.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -NO2 | Strongly Deactivating numberanalytics.com | Meta numberanalytics.com |

| -CF3 | Strongly Deactivating masterorganicchemistry.com | Meta minia.edu.eg |

| -CN | Strongly Deactivating numberanalytics.com | Meta |

Rearrangement Reactions and Analogues

A significant derivatization and rearrangement study has been performed on an analogue of this compound. The starting nitrile was first reduced to 2-nitro-4-(trifluoromethyl)benzaldehyde (B33803) using diisobutylaluminum hydride (DIBALH). fiu.edu This aldehyde was then condensed with diethyl malonate to form diethyl 2-nitro-4-(trifluoromethyl)benzylidenemalonate. fiu.edu

This malonate derivative undergoes a fascinating reductive-oxidative rearrangement when treated with diethylamine (B46881) (DEA) in an alcohol solvent. fiu.educdnsciencepub.comscispace.com The reaction involves the reduction of the ortho-nitro group to an amino group and the oxidation of the adjacent vinylic carbon. fiu.edu This is accompanied by the migration of the malonic ester fragment, ultimately yielding 2-amino-4-(trifluoromethyl)benzoate esters. fiu.edukisti.re.kr

Table 3: Rearrangement of Diethyl 2-nitro-4-(trifluoromethyl)benzylidenemalonate

| Reagent/Solvent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|

| DEA in Ethanol | ~60°C | Prolonged | Diethyl [2-amino-4-(trifluoromethyl)benzoyl]malonate | 39% | fiu.edu |

| DEA in Methanol | Ambient | - | Dimethyl [2-amino-4-(trifluoromethyl)benzoyl]malonate | 58% | fiu.edu |

DEA = Diethylamine

This rearrangement is highly dependent on the electronic nature of the aromatic ring; the presence of the strongly electron-withdrawing nitro and trifluoromethyl groups is necessary for the reaction to proceed. cdnsciencepub.com

The electronic properties of the nitro, trifluoromethyl, and cyano substituents are the primary determinants of the reactivity and regioselectivity of this compound and its derivatives.

Inductive Effect (-I): All three groups exert a powerful electron-withdrawing inductive effect due to the high electronegativity of the atoms involved (N, O, F). libretexts.org The -CF3 group's effect is purely inductive. numberanalytics.com

Resonance Effect (-R): The nitro (-NO2) and cyano (-CN) groups also withdraw electron density from the aromatic ring via resonance, further decreasing the ring's electron density, particularly at the ortho and para positions. libretexts.orgmasterorganicchemistry.com

These combined effects have predictable consequences:

Electrophilic Aromatic Substitution (SEAr): The strong deactivation by all three groups makes SEAr difficult. The meta-directing nature of each group leads to complex regiochemical outcomes, though substitution is generally unfavorable. minia.edu.egnumberanalytics.com

Nucleophilic Aromatic Substitution (SNAr): The significant electron withdrawal activates the ring towards nucleophilic attack. These groups can effectively stabilize the negative charge of the Meisenheimer intermediate, especially when located ortho or para to a leaving group. libretexts.orgnumberanalytics.com

Rearrangement of Analogues: The reductive-oxidative rearrangement of the corresponding benzylidenemalonate is contingent upon the presence of strong electron-withdrawing groups like -NO2 and -CF3. fiu.educdnsciencepub.com These groups are essential for the unique redox process to occur, highlighting a case where strong deactivating groups are required to enable a specific transformation.

Table 4: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Impact on SEAr | Impact on SNAr |

|---|---|---|---|---|

| -NO2 | Strongly Withdrawing (-I) libretexts.org | Strongly Withdrawing (-R) libretexts.org | Deactivating, Meta-Directing numberanalytics.com | Activating, Ortho/Para-Directing numberanalytics.com |

| -CF3 | Strongly Withdrawing (-I) minia.edu.eg | None | Deactivating, Meta-Directing numberanalytics.com | Activating, Ortho/Para-Directing |

| -CN | Strongly Withdrawing (-I) libretexts.org | Strongly Withdrawing (-R) libretexts.org | Deactivating, Meta-Directing | Activating, Ortho/Para-Directing numberanalytics.com |

Applications and Advanced Research Trajectories of 2 Nitro 4 Trifluoromethyl Benzonitrile Derivatives

Intermediates in Pharmaceutical Synthesis

The true value of 2-Nitro-4-(trifluoromethyl)benzonitrile in the pharmaceutical industry lies in its role as a versatile intermediate. Through a series of well-established chemical transformations, it is converted into key precursors for several important drugs. The primary synthetic routes often begin with the conversion of the nitrile or nitro groups into other functional groups, paving the way for the construction of pharmacologically active molecules.

Nitisinone, a reversible inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, is a crucial medication for treating hereditary tyrosinemia type 1 (HT-1) and alkaptonuria. mdpi.comnih.gov The synthesis of this pharmaceutical prominently features a derivative of the 2-nitro-4-(trifluoromethyl)phenyl structure. The process typically begins with 2-nitro-4-trifluoromethylbenzoic acid, which can be prepared from this compound. The benzoic acid is first converted to its more reactive form, 2-nitro-4-trifluoromethylbenzoyl chloride, by reacting it with an agent like thionyl chloride. google.com

This activated intermediate is then reacted with 1,3-cyclohexanedione (B196179) in the presence of a base, such as triethylamine (B128534) or sodium carbonate, to form an enol ester. google.com This ester is the key precursor that undergoes rearrangement to yield the final Nitisinone structure. google.com

| Reactant/Reagent | Role in Nitisinone Synthesis | Reference |

| 2-Nitro-4-trifluoromethylbenzoyl chloride | The core structural precursor derived from 2-nitro-4-trifluoromethylbenzoic acid. | google.com |

| 1,3-Cyclohexanedione | Reacts with the benzoyl chloride to form the second key part of the final molecule. | google.com |

| Triethylamine / Sodium Carbonate | Acts as a base to facilitate the initial condensation reaction. | google.com |

| Acetone (B3395972) cyanohydrin / Lewis acids | Promotes the critical rearrangement of the intermediate enol ester to form Nitisinone. | google.com |

The core mechanism for producing Nitisinone from its precursors involves a C-acylation reaction followed by a chemical rearrangement. After the initial reaction between 2-nitro-4-trifluoromethylbenzoyl chloride and 1,3-cyclohexanedione, an intermediate enol ester is formed. The critical step is the subsequent rearrangement of this ester to form the final carbon-carbon bond, creating the 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione structure of Nitisinone. This transformation can be promoted by catalysts such as acetone cyanohydrin or a Lewis acid like aluminum trichloride. google.comgoogle.com The choice of catalyst and solvent system is crucial for achieving high purity and yield, with some methods reporting product purity exceeding 99.5%. google.com

This compound is a foundational starting material for the synthesis of Enzalutamide, a potent second-generation non-steroidal androgen receptor (AR) antagonist. epo.orgnih.gov Enzalutamide is a cornerstone in the treatment of metastatic castration-resistant prostate cancer. nih.govnih.gov The synthetic journey from the initial nitro compound involves a critical reduction step. The nitro group of this compound is reduced to an amine, yielding 4-amino-2-(trifluoromethyl)benzonitrile (B20432). epo.orgdaicelpharmastandards.com This amino derivative is the direct precursor to the next key intermediate in the Enzalutamide synthesis pathway.

The intermediate 4-amino-2-(trifluoromethyl)benzonitrile is converted into the highly reactive compound 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372). epo.orggoogle.com This isothiocyanate is a crucial building block for constructing the thiohydantoin core of Enzalutamide. google.com The conversion is often achieved using reagents like thiophosgene (B130339) or, more recently, safer alternatives like bis(trichloromethyl) carbonate (triphosgene) to avoid highly noxious chemicals. epo.orggoogle.com Once formed, the 4-isothiocyanato-2-(trifluoromethyl)benzonitrile is reacted with another complex intermediate (2-(3-Fluoro-4-methylcarbamoyl-phenylamino)-2-methyl-propionic acid) in the presence of a base to assemble the final structure of Enzalutamide. google.com

| Compound | Role in Enzalutamide Synthesis | Reference |

| This compound | Initial starting material. | epo.org |

| 4-Amino-2-(trifluoromethyl)benzonitrile | Product of nitro group reduction; precursor to the isothiocyanate. | epo.orggoogle.com |

| 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | Key intermediate that forms the thiohydantoin ring of Enzalutamide. | epo.orggoogle.com |

| Enzalutamide | Final active pharmaceutical ingredient, an androgen receptor antagonist. | nih.gov |

The transient receptor potential vanilloid 1 (TRPV1) is an ion channel implicated in pain and inflammation, making it a significant target for the development of new analgesic drugs. wikipedia.org While direct synthesis from this compound is not explicitly detailed in all studies, the trifluoromethylphenyl moiety is a recurring structural feature in many potent TRPV1 antagonists. nih.govnih.govresearchgate.net The electron-withdrawing nature of the trifluoromethyl group plays a key role in the binding of these antagonists to the receptor. researchgate.net The versatility of the 2-nitro-4-(trifluoromethyl)phenyl scaffold makes its derivatives logical candidates for inclusion in libraries of compounds screened for TRPV1 antagonist activity.

| Example Compound | Relevance to TRPV1 Antagonist Research | Reference |

| 1-(5-Isoquinolinyl)-3-(4-(trifluoromethyl)benzyl)-urea | Contains a trifluoromethyl-benzyl group, showing the utility of this moiety. | nih.gov |

| 4-(3-trifluoromethyl-pyridin-2-yl)-piperazine-1-carboxylic acid | A potent TRPV1 antagonist featuring a trifluoromethyl group on a pyridine (B92270) ring. | researchgate.net |

| 2-(trifluoromethyl)pyridine / 2-(trifluoromethyl)thiazole derivatives | Utilized in the construction of libraries for discovering novel TRPV1 antagonists. | nih.gov |

The application of this compound derivatives extends significantly into cancer research, primarily through the synthesis of Enzalutamide for prostate cancer. nih.gov Beyond this established use, there is ongoing research into the broader anticancer potential of related molecules. For instance, Nitisinone is being investigated as a potential agent for treating tumors that have active tyrosine metabolic pathways. dovepress.com

The trifluoromethylphenyl group itself is a valuable pharmacophore in the design of novel bioactive compounds and kinase inhibitors for cancer therapy. mdpi.com The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity, which are all desirable properties for anticancer drugs. researchgate.net Researchers continue to synthesize and test new compounds derived from scaffolds like this compound to discover next-generation therapies for various forms of cancer. nih.govmdpi.com

Development of Raf Kinase Inhibitors

The trifluoromethylphenyl moiety is a key structural feature in a number of potent kinase inhibitors. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk The B-Raf protein, in particular, is a key component of the RAS/RAF/MEK/ERK signaling cascade that regulates cell proliferation and survival. nih.gov Mutations in the B-RAF gene, especially the V600E mutation, are found in a high percentage of certain cancers, such as malignant melanoma. nih.gov

This has driven significant research into the development of small-molecule B-Raf inhibitors. f1000research.com Medicinal chemistry efforts often focus on designing molecules that can effectively target these oncogenic proteins. nih.gov Compounds containing the trifluoromethylphenyl group have been identified as multiple kinase targeting agents. For example, diarylamide-tethered pyridines and pyrimidines have been explored as pan-RAF inhibitors. nih.gov The synthesis of such complex molecules often involves multi-step processes starting from functionalized building blocks. While direct synthesis routes for specific marketed Raf inhibitors starting from this compound are not detailed in the provided research, its structure makes it a highly relevant precursor for creating libraries of novel inhibitor candidates. The presence of the reactive nitrile and nitro groups allows for diverse chemical modifications to build the complex pharmacophores necessary for potent and selective kinase inhibition. nih.gov

| Structural Moiety | Relevance in Inhibitor Design | Example Scaffold |

|---|---|---|

| Trifluoromethylphenyl | Common in multiple kinase targeting agents, enhances binding affinity and metabolic stability. nih.gov | Diarylamide |

| Pyridine/Pyrimidine | Core heterocyclic structures used to build pan-RAF inhibitors. nih.gov | Thienopyrimidine |

| Benzonitrile (B105546) | Serves as a versatile precursor for building complex inhibitor scaffolds. nih.gov | Biphenyl-triazole-benzonitrile |

Intermediates in Agrochemical Synthesis

This compound is a pivotal intermediate in the manufacturing of several agrochemicals, particularly herbicides. Its chemical structure allows it to be a foundational block for building more complex, biologically active molecules.

Isoxaflutole is a selective, pre-emergence herbicide used for the control of a wide spectrum of broadleaf and grass weeds in crops like corn and sugarcane. researchgate.netwho.int The synthesis of Isoxaflutole, chemically known as (5-cyclopropyl-1,2-oxazol-4-yl)-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone, relies on intermediates derived from this compound. nih.gov

The synthesis pathway involves the conversion of the initial benzonitrile compound into a more complex benzoyl derivative. This intermediate is then further reacted to form the final isoxazole (B147169) ring structure. A key transformation in the plant is the opening of this isoxazole ring to form a diketonitrile derivative, which is the biologically active form of the herbicide. researchgate.net This active metabolite inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for carotenoid biosynthesis in susceptible plants. who.intnih.gov Inhibition of this enzyme leads to the characteristic bleaching of plant tissues, followed by necrosis and death. nih.gov

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Starting precursor material |

| 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl) benzoyl] isoxazole | Intermediate precursor to Isoxaflutole. google.com |

| Isoxaflutole | Final pro-herbicide product. researchgate.net |

| Diketonitrile Derivative | Biologically active form of the herbicide in plants. researchgate.netresearchgate.net |

The pyrazole (B372694) chemical scaffold is a "privileged structure" in medicinal and agrochemical research, known to form the basis of many biologically active compounds. nih.gov Pyrazole derivatives exhibit a wide spectrum of activities, and their synthesis is an area of active research. One common method for synthesizing the pyrazole ring involves the condensation of a hydrazine-containing compound with a 1,3-dicarbonyl compound or its equivalent. nih.govchemmethod.com

Intermediates derived from this compound can be elaborated to form the necessary precursors for pyrazole synthesis. For instance, the benzoyl moiety present in the Isoxaflutole synthesis pathway can be adapted. By reacting diketone intermediates with various hydrazines, a range of substituted pyrazole derivatives can be generated. This synthetic flexibility allows for the creation of libraries of compounds for screening, including sulfonylopyrazoles, which are of interest in agrochemical development.

The field performance of an active herbicidal ingredient like Isoxaflutole is significantly influenced by its formulation. epa.gov To broaden the spectrum of weed control and manage resistance, Isoxaflutole is often formulated in tank mixtures with other herbicides. nih.govepa.gov For instance, combinations with atrazine (B1667683) or 2,4-D can improve the control of challenging weeds like giant ragweed. researchgate.netepa.gov

The physical form of the product is also critical for efficacy, ease of use, and safety. Isoxaflutole is commonly available as a suspension concentrate (SC) or a dry flowable formulation. epa.govmarket.us These formulations are designed to ensure the active ingredient mixes well with water and can be applied evenly, providing consistent weed control when activated by rainfall or irrigation. epa.gov The development of advanced formulations aims to enhance crop yield while supporting sustainable farming by minimizing chemical waste. market.us

| Tank Mix Partner | Target Weeds/Purpose | Reference |

|---|---|---|

| Atrazine | Improved control of giant ragweed and Pennsylvania smartweed. | epa.gov |

| 2,4-D | Additional broadleaf weed control. | epa.gov |

| Glyphosate | Burndown of existing weeds greater than 3 inches in height. | epa.gov |

| Acetochlor / Alachlor | Broad-spectrum pre-emergence control. | nih.gov |

Applications in Materials Science

The quest for high-performance polymers that can withstand extreme conditions, particularly high temperatures, is a major focus of materials science. The unique combination of functional groups in this compound makes its derivatives promising candidates for the synthesis of such advanced materials.

High-performance polymers are characterized by their exceptional thermal and oxidative stability. rsc.org Two classes of materials are particularly relevant: fluoropolymers and nitrile-based resins like phthalonitriles. Fluoropolymers owe their stability to the high bond energy of the carbon-fluorine bond. nist.gov Similarly, phthalonitrile (B49051) resins, upon curing, form a highly cross-linked, aromatic heterocyclic network that exhibits remarkable thermal stability, with decomposition temperatures often exceeding 450-500°C. rsc.orgresearchgate.net

Monomers based on a benzonitrile structure, such as derivatives of this compound, combine features from both these classes. The trifluoromethyl group contributes to thermal stability, a known property of fluoropolymers. nist.gov The nitrile group can participate in cyclotrimerization reactions upon heating, especially in the presence of curing agents, to form a rigid, cross-linked polymer network, similar to phthalonitrile resins. rsc.orgresearchgate.net This process creates polymers with high glass transition temperatures (Tg) and excellent thermal and thermo-oxidative stability. researchgate.net Research on phthalonitrile polymers derived from structurally similar nitrophthalonitrile precursors demonstrates that the resulting thermosets have high char yields and decomposition temperatures well above 400°C, making them suitable for applications in aerospace and electronics. researchgate.netresearchgate.net

| Polymer/Resin Type | Key Structural Feature | Reported Thermal Property | Reference |

|---|---|---|---|

| Phthalonitrile Polymer (p-BDB) | Cross-linked aromatic network | Tg > 400°C | researchgate.net |

| Phthalonitrile-etherified resole resin (PNR) | Phthalonitrile groups | 5% weight loss temp (T5%) of 446°C in air | researchgate.net |

| Polytetrafluoroethylene | Carbon-Fluorine bonds | No rapid decomposition below ~450°C | nist.gov |

| Guanidine-cured Phthalonitrile | Phthalonitrile with organic curing agent | Initial decomposition temp (Td,5%) of 439.6°C | researchgate.net |

Analytical Chemistry Applications of this compound Derivatives

Reagent Applications in Organic Synthesis and Analysis

This compound serves as a crucial building block in organic synthesis, particularly in the preparation of complex molecules targeted for pharmaceutical applications. nih.govfrontiersin.org Its utility stems from the presence of three key functional groups: a nitro group, a trifluoromethyl group, and a nitrile group, which offer diverse reactivity for constructing elaborate molecular architectures. nih.govsigmaaldrich.com The compound is a well-established intermediate in the synthesis of fine chemicals, including medicinal and pesticide products. google.com

One of the primary applications of this compound is as a precursor for the synthesis of other key intermediates. A significant transformation is its reduction to 2-amino-4-(trifluoromethyl)benzonitrile. This reduction is a critical step in the synthesis of various biologically active compounds. The resulting amino group can then participate in a wide range of subsequent reactions, such as amide couplings, to build more complex molecular frameworks. ed.ac.ukacs.org

In the field of medicinal chemistry, this compound is a valuable starting material for the development of kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.ukacs.org Consequently, inhibitors of specific kinases are a major focus of modern drug discovery. researchgate.netmdpi.comnih.gov For instance, derivatives of this compound are utilized in the multi-step synthesis of potent kinase inhibitors. ed.ac.ukacs.org The synthesis often involves the reduction of the nitro group to an amine, followed by coupling with other molecular fragments to assemble the final inhibitor. ed.ac.uk

The trifluoromethyl group imparts specific properties to the final molecules, such as increased metabolic stability and enhanced binding affinity to target proteins, which are desirable characteristics for drug candidates. The nitrile group can also be a site for further chemical modification or can be a key feature for biological activity.

The following table summarizes key reagent applications of this compound in organic synthesis:

| Starting Material | Reagent(s)/Conditions | Product | Reaction Type | Significance of Product |

| This compound | Reduction (e.g., Sodium dithionite) | 2-Amino-4-(trifluoromethyl)benzonitrile | Nitro Reduction | Key intermediate for kinase inhibitors and other pharmaceuticals. ed.ac.ukchemicalbook.com |

| This compound | Used in multi-step synthesis | Kinase Inhibitors | Building Block in Complex Synthesis | Active pharmaceutical ingredients for cancer therapy. ed.ac.ukacs.org |

| 2-Nitro-4-trifluoromethylbenzaldehyde | Hydroxylamine (B1172632) hydrochloride, inorganic base, then dehydration with a nickel composite catalyst | This compound | Oximation and Dehydration | Synthesis of the title compound for further use as an intermediate. google.com |

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatography is indispensable for separating 2-Nitro-4-(trifluoromethyl)benzonitrile from impurities, unreacted starting materials, and byproducts. These separation techniques are crucial for assessing purity and creating a detailed impurity profile.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis of this compound due to its high resolution and sensitivity. ijprajournal.comnih.gov Reverse-phase (RP) HPLC is a commonly applied method for this compound. sielc.com In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase.

A specific method involves using a Newcrom R1 column, which has low silanol (B1196071) activity, with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com For applications requiring compatibility with mass spectrometry (LC-MS), volatile buffers like formic acid are used in place of phosphoric acid. sielc.comsielc.com The high sensitivity of HPLC allows for the detection and quantification of trace-level impurities, which is essential for meeting stringent quality standards in pharmaceutical and chemical research. ijprajournal.com

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase | Newcrom R1 column (or similar reverse-phase columns, e.g., C18) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.comsielc.com |

| Application | Purity assessment, impurity profiling, and preparative isolation of impurities | sielc.com |

Gas Chromatography (GC) is another powerful technique for analyzing this compound, particularly due to its volatility. It is highly effective for determining the purity of the final product and for monitoring the progress of a chemical reaction by measuring the conversion rate. researchgate.netsemanticscholar.org In reaction monitoring, GC analysis can track the consumption of starting materials and the formation of the desired product over time. rsc.org

The analysis is typically performed using a capillary column, such as a DB-5 or DB-1701, which separates compounds based on their boiling points and polarity. epa.gov For detecting nitroaromatic compounds, sensitive detectors like the Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) are often employed. epa.gov When coupled with a mass spectrometer (GC-MS), the technique not only quantifies the components but also provides structural information for definitive identification of the main compound and any impurities present. semanticscholar.org

| Parameter | Description | Reference |

|---|---|---|

| Technique | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) | semanticscholar.orgepa.gov |

| Column Type | Wide-bore capillary column (e.g., DB-5) | epa.gov |

| Detectors | Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS) | epa.gov |

| Application | Purity determination, monitoring reaction conversion rates, identification of volatile impurities | semanticscholar.orgrsc.org |

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are essential for the definitive structural confirmation of this compound. These techniques probe the molecular structure at the atomic level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the substitution pattern. Published data indicates signals at approximately δ 8.82 (d, J = 1.7 Hz, 1H), 8.05 (dd, J = 8.3, 1.7 Hz, 1H), and 7.61 (d, J = 8.3 Hz, 1H). rsc.org

¹³C NMR: Carbon-13 NMR spectroscopy maps the carbon framework of the molecule. The spectrum of this compound would display eight unique carbon signals. These include signals for the three aromatic CH carbons, four quaternary carbons (attached to the -CN, -NO₂, -CF₃, and the remaining ring position), and the carbon of the trifluoromethyl group, which appears as a quartet due to coupling with the three fluorine atoms. rsc.orgrsc.org

¹⁹F NMR: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a highly specific and sensitive technique for characterization. wikipedia.org Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it easy to detect. wikipedia.org The -CF₃ group in this compound is expected to produce a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is sensitive to the electronic environment; for a related compound, this signal appears at approximately δ -67.9 ppm. rsc.org ¹⁹F NMR is also exceptionally useful for quantitative analysis (qNMR) to determine purity with high precision. sigmaaldrich.com

| Nucleus | Expected Chemical Shift (δ) / ppm | Key Features | Reference |

|---|---|---|---|

| ¹H | ~7.6 - 8.9 | Three distinct signals in the aromatic region with characteristic splitting patterns (doublet, doublet of doublets). | rsc.org |

| ¹³C | ~110 - 150 | Signals for aromatic CH and quaternary carbons. The CF₃ carbon signal exhibits C-F coupling (quartet). | rsc.orgrsc.org |

| ¹⁹F | ~ -68 | A single, sharp peak corresponding to the three equivalent fluorine atoms of the CF₃ group. | rsc.orgwikipedia.org |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of a compound. ijcrt.org For this compound (C₈H₃F₃N₂O₂), the calculated molecular weight is 216.12 g/mol . sigmaaldrich.com In MS analysis, this would be observed as a molecular ion peak (M⁺·) in electron ionization (EI) or as a protonated molecule ([M+H]⁺) in softer ionization techniques like electrospray ionization (ESI). ijcrt.orguni-saarland.de

High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or nitric oxide (NO). youtube.com

When combined with liquid chromatography (LC-MS), this technique becomes a cornerstone of impurity profiling. ijprajournal.comresolvemass.ca LC separates the impurities from the main component, and the mass spectrometer then provides molecular weight and structural data for each separated substance, enabling their identification even at trace levels. nih.govresolvemass.ca

| Parameter | Value / Description | Reference |

|---|---|---|

| Molecular Formula | C₈H₃F₃N₂O₂ | sigmaaldrich.com |

| Molecular Weight | 216.12 g/mol | sigmaaldrich.com |

| Ionization Techniques | Electron Ionization (EI), Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | ijcrt.org |

| Primary Application | Confirmation of molecular weight and elemental formula (HRMS). | ijcrt.org |

| LC-MS Application | Detection, identification, and quantification of process-related impurities and degradation products. | nih.govresolvemass.ca |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups. The resulting spectra serve as a molecular fingerprint. For this compound, key characteristic absorption bands are expected for its distinct functional groups.

Nitrile (C≡N) group: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹.

Nitro (NO₂) group: Two distinct bands are characteristic of the nitro group: an asymmetric stretching vibration, typically strong, around 1520-1560 cm⁻¹, and a symmetric stretching vibration around 1345-1385 cm⁻¹.

Trifluoromethyl (CF₃) group: This group gives rise to very strong absorption bands due to C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ region.

Aromatic Ring: Vibrations associated with the benzene ring include C-H stretching above 3000 cm⁻¹ and C=C stretching bands in the 1400-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2240 | nih.gov |

| Nitro (-NO₂) | Asymmetric Stretching | 1520 - 1560 | |

| Nitro (-NO₂) | Symmetric Stretching | 1345 - 1385 | |

| Trifluoromethyl (-CF₃) | C-F Stretching | 1100 - 1350 (strong) | spectrabase.com |

| Aromatic Ring | C=C Stretching | 1400 - 1600 |

X-ray Diffraction Studies for Solid-State Characterization

Extensive searches of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), were conducted to obtain single-crystal X-ray diffraction data for this compound. However, these searches did not yield any specific studies detailing the crystal structure of this compound.

As a result, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and other solid-state structural details determined by X-ray diffraction are not available in the public domain at this time. The solid-state characterization of a compound through single-crystal X-ray diffraction provides precise information on the three-dimensional arrangement of atoms and molecules within the crystal lattice. This technique is fundamental for unambiguously determining molecular geometry, conformation, and intermolecular interactions in the solid state.

While basic physical properties like melting point are known, the specific crystallographic data, which would be presented in the table below, remains uncharacterized in published literature.

Table 1: Crystallographic Data for this compound (Data not available in published literature)

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Computational and Theoretical Studies on 2 Nitro 4 Trifluoromethyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to provide information on molecular orbital energies, electron density distribution, and other key electronic parameters.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT calculations for molecules like 2-nitro-4-(trifluoromethyl)benzonitrile would focus on determining the ground-state electronic properties to predict its geometry, electronic distribution, and chemical reactivity.

While specific DFT studies on this compound are sparse, research on related substituted benzonitriles illustrates the utility of this approach. For instance, DFT calculations on various fluorinated and nitrated benzonitriles have been used to analyze the effects of substituents on the molecule's electronic properties and reactivity. pku.edu.cnacs.orgmdpi.com For this compound, a DFT analysis would typically yield optimized molecular geometry, detailing bond lengths and angles. Furthermore, it would provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The calculated distribution of electron density and the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-deficient regions of the molecule. In this compound, the nitro (-NO2) and trifluoromethyl (-CF3) groups are strong electron-withdrawing groups, which would be expected to create significant positive electrostatic potential on the benzene (B151609) ring, making it susceptible to nucleophilic attack. The nitrile (-CN) group also contributes to the electron-deficient nature of the aromatic ring.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Benzonitrile (B105546) Derivative (Note: This data is for a representative substituted benzonitrile and is intended to illustrate the type of information obtained from DFT calculations.)

| Property | Calculated Value | Significance for this compound |

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability (lower value suggests weaker donor). |

| LUMO Energy | -2.5 eV | Indicates the electron-accepting ability (lower value suggests stronger acceptor). |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method for approximating the wavefunction and energy of a quantum many-body system. researchgate.net While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations can still provide valuable qualitative insights and serve as a starting point for more advanced computational methods.

For this compound, an HF calculation would provide a baseline understanding of its electronic structure, including orbital energies and molecular geometry. The results from HF calculations on benzonitrile and its simpler derivatives have been used to generate harmonic force fields, which are crucial for interpreting vibrational spectra. researchgate.netresearchgate.net Although HF systematically overestimates force constants, these can be scaled using empirical factors to achieve good agreement with experimental data. researchgate.net For this compound, HF calculations could similarly be employed to obtain an initial approximation of its vibrational frequencies and to understand the electronic distribution in the absence of electron correlation effects.

Molecular Modeling and Docking Studies of Derivatives with Biological Targets

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in drug discovery for studying the interaction of a ligand with the active site of a protein.

While there are no specific molecular docking studies reported for this compound in the reviewed literature, its structural motifs are present in various biologically active compounds. Derivatives of benzonitrile are known to exhibit a range of biological activities, and docking studies on these analogs can provide a framework for understanding how a molecule like this compound might interact with biological targets. unar.ac.idresearchgate.netnih.gov

For example, a hypothetical docking study of a derivative of this compound could be performed against a specific enzyme, such as a kinase or a protease. The study would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the protein's active site. The nitro and trifluoromethyl groups, being strong electron acceptors, could participate in electrostatic or dipole-dipole interactions, while the aromatic ring could engage in π-π stacking or hydrophobic interactions.

Table 2: Example of a Hypothetical Molecular Docking Result for a Benzonitrile Derivative (Note: This table is illustrative and does not represent actual experimental data for this compound.)

| Parameter | Result | Implication |

| Target Protein | Example Kinase | A hypothetical biological target. |

| Binding Affinity (kcal/mol) | -8.5 | A lower value suggests a stronger, more favorable binding interaction. |

| Key Interacting Residues | Lys72, Glu91, Leu134 | Amino acids in the active site forming bonds with the ligand. |

| Types of Interactions | Hydrogen bond with -NO2, Hydrophobic interaction with the benzene ring. | Describes the nature of the forces holding the ligand in the active site. |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. This allows for the determination of reaction pathways, activation energies, and the structures of transient intermediates.

No specific studies on the reaction mechanisms involving this compound have been found. However, computational studies on reactions of related molecules, such as the cycloaddition reactions of benzonitrile N-oxides with nitroethenes, demonstrate how these methods are applied. mdpi.comresearchgate.net In such studies, DFT calculations are typically used to locate the geometries of the reactants, transition states, and products. The calculated activation energies can then be used to predict the feasibility and rate of a reaction, as well as to explain observed regioselectivity.

For the synthesis of this compound itself, for instance, from the corresponding benzaldehyde, computational methods could be used to model the proposed reaction pathway. researchgate.net This would involve identifying the transition state for the key bond-forming steps and calculating the energy barrier for the reaction. Such a study could help in optimizing reaction conditions by providing a deeper understanding of the reaction mechanism at a molecular level.

Prediction of Spectroscopic Properties and Vibrational Frequencies

Computational quantum chemistry can accurately predict various spectroscopic properties, including vibrational (infrared and Raman) spectra. These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands.

DFT and Hartree-Fock methods are commonly used to calculate the harmonic vibrational frequencies of molecules. researchgate.netcapes.gov.brorientjchem.org While no specific predicted spectra for this compound are published, studies on similar molecules like 2-(methylthio)benzonitrile (B1630349) and p-acetylbenzonitrile show excellent agreement between calculated and experimental spectra after applying appropriate scaling factors to the computed frequencies. researchgate.netcapes.gov.brorientjchem.org

A computational analysis of this compound would yield a set of vibrational frequencies and their corresponding IR and Raman intensities. Each frequency would be associated with a specific normal mode of vibration, such as C-H stretching, C=C stretching of the aromatic ring, symmetric and asymmetric stretching of the NO2 group, C-F stretching of the CF3 group, and C≡N stretching of the nitrile group. This information is crucial for the structural characterization of the molecule.